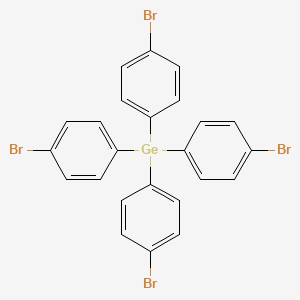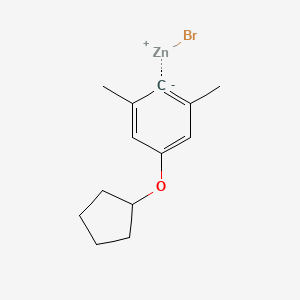
4-Cyclopentyloxy-2,6-dimethylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the field of synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE typically involves the reaction of 4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYL BROMIDE with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYL BROMIDE+Zn→4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in catalytic cycles.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with this compound.
Catalysts: Palladium and nickel catalysts are often used in transmetalation reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a tool for modifying biomolecules and studying biological pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism by which 4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, such as nucleophilic addition and transmetalation, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or catalyst used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-METHOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
- 4-ETHOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
- 4-PROPYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
Uniqueness
4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE is unique due to its specific substituent, the cyclopentyloxy group, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable reagent in the synthesis of complex organic molecules, where precise control over reaction outcomes is essential.
Propiedades
Fórmula molecular |
C13H17BrOZn |
|---|---|
Peso molecular |
334.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1-cyclopentyloxy-3,5-dimethylbenzene-4-ide |
InChI |
InChI=1S/C13H17O.BrH.Zn/c1-10-7-11(2)9-13(8-10)14-12-5-3-4-6-12;;/h8-9,12H,3-6H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
TUSYALSBRDNOHY-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC(=[C-]1)C)OC2CCCC2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



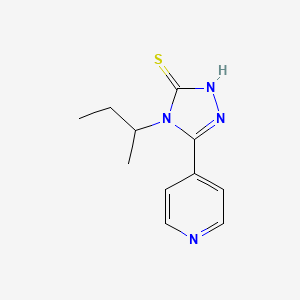
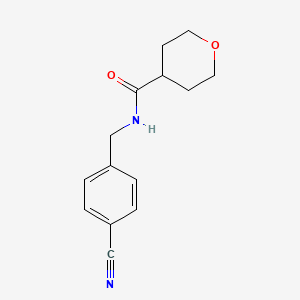

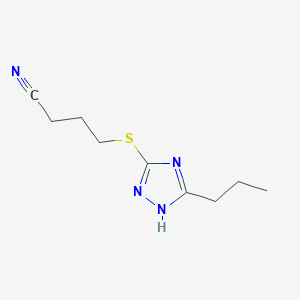
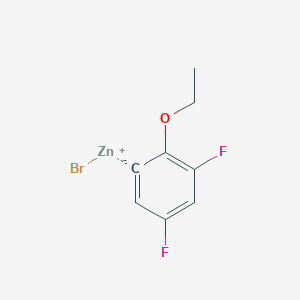
![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)

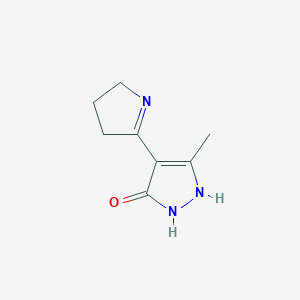
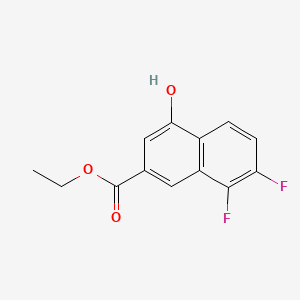
![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
